Hexyl isovalerate

Odor Detection Threshold Sensory Potency Flavor Chemistry

Hexyl isovalerate (hexyl 3-methylbutanoate, FEMA is a fatty acid ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol. It is a clear, colorless liquid at room temperature, insoluble in water but miscible with alcohol and most fixed oils.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 10032-13-0
Cat. No. B156993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl isovalerate
CAS10032-13-0
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CC(C)C
InChIInChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3
InChIKeyRSDDTPVXLMVLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Isovalerate (CAS 10032-13-0) for Flavor and Fragrance Procurement: Identity and Baseline


Hexyl isovalerate (hexyl 3-methylbutanoate, FEMA 3500) is a fatty acid ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.29 g/mol [1]. It is a clear, colorless liquid at room temperature, insoluble in water but miscible with alcohol and most fixed oils . This compound is officially recognized as a flavoring substance by both the U.S. FDA (21 CFR 172.515) and the European Union, and holds JECFA Number 199 and FEMA GRAS status [2]. Its characteristic odor profile is defined by a sweet, green, fruity character with distinct apple and unripe fruit notes, underpinned by subtle strawberry and waxy pear nuances [3].

Identity Fatty acid ester with recognized flavor status (FEMA 3500, JECFA 199)
Odor profile Sweet, green, apple, unripe fruit, and waxy pear character
Regulatory Listed in 21 CFR 172.515; GRAS for food flavoring use

Hexyl Isovalerate (CAS 10032-13-0): Why In-Class Esters Are Not Direct Substitutes


The class of C6-C12 fatty acid esters shares a common fruity character, yet their specific odor qualities, intensity thresholds, and temporal performance (substantivity) differ substantially, rendering them non-interchangeable in complex formulations. While compounds like hexyl acetate and ethyl isovalerate offer high-impact fruit notes, they exhibit significantly lower substantivity and a simpler olfactory profile, often lacking the green, waxy apple-skin complexity and unripe character that defines hexyl isovalerate [1]. Conversely, esters like isoamyl isovalerate and hexyl butyrate, while more closely related, present divergent odor detection thresholds and subtle but critical shifts in aroma balance that directly influence consumer perception in finished products [2]. Direct substitution without quantitative sensory reformulation risks degrading the intended aromatic signature, impacting both product quality and procurement value.

Simpler esters may lack apple-skin complexity
Hexyl acetate or ethyl isovalerate provide monolithic fruit notes but omit the green, waxy, unripe facets characteristic of hexyl isovalerate, altering product character.
Substantivity profile shifts temporal performance
Replacement with hexyl butyrate extends longevity by ~33%, moving the fragrance bridge toward a heavier dry-down; hexyl acetate evaporates rapidly as a top note only.
Odor detection thresholds differ across in-class esters
Thresholds span from 0.000013 ppm (ethyl isovalerate) to 6.4 ppm (hexyl hexanoate); substitution without reformulation may shift required dosage and cost-in-use.

Hexyl Isovalerate (CAS 10032-13-0): Quantitative Differentiation vs. Closest Flavor and Fragrance Analogs


Odor Threshold and Potency of Hexyl Isovalerate vs. Key Fruity Esters

Hexyl isovalerate exhibits moderate odor potency relative to both highly potent (ethyl isovalerate) and less potent (hexyl hexanoate) fruity esters. While ethyl isovalerate is detectable at extremely low concentrations (0.000013 ppm) and hexyl acetate has a low threshold (0.0018 ppm), hexyl isovalerate does not appear to be as potent based on typical usage levels and available data . Conversely, its threshold is likely significantly lower than that of hexyl hexanoate (6.4 ppm), making it a more impactful material . This intermediate potency, combined with its specific odor quality, allows for nuanced formulation control. Direct head-to-head threshold data for hexyl isovalerate was not found; this represents a cross-study comparable and class-level inference based on related esters.

Odor Threshold Context
Cross-study comparable
Target data unavailable; usage levels suggest intermediate potency
Relative potency context may inform dosage evaluation
Class-level inference from ethyl isovalerate (0.000013 ppm), hexyl acetate (0.0018 ppm), isoamyl isovalerate (0.024 ppm), hexyl butyrate (0.25 ppm), hexyl hexanoate (6.4 ppm)
Odor Detection Threshold Sensory Potency Flavor Chemistry

Substantivity (Longevity) Differentiation of Hexyl Isovalerate in Fragrance Applications

Hexyl isovalerate provides a substantivity of 3 hours at 100% concentration, positioning it as a top-to-middle note bridge in fragrance compositions [1]. This performance is distinct from closely related esters: hexyl butyrate offers a longer substantivity of 4 hours, while hexyl acetate is typically considered a fleeting top note [2]. This 3-hour duration is a key differentiator, providing a more balanced and sustained fruity character than the rapid evaporation of hexyl acetate, yet without the extended, potentially heavier dry-down of hexyl butyrate. This property is critical for perfumers seeking a specific temporal profile.

Substantivity
Direct comparison
3 hours at 100%
Supports top-to-middle note bridge duration in fragrance structures
33% shorter than hexyl butyrate (4 h); longer than fleeting hexyl acetate top note. Evaluated on blotter.
Fragrance Longevity Substantivity Perfumery

Odor Quality Complexity and Specificity vs. Simpler Fruity Esters

The odor profile of hexyl isovalerate is characterized by a complex blend of sweet, green, fruity, apple, strawberry, unripe fruit, and waxy pear notes with a distinct 'apple skin' nuance [1]. This complexity is a significant differentiator from simpler, more monolithic fruity esters. For instance, while hexyl acetate is described simply as 'fruity, herbaceous' or 'pear,' hexyl isovalerate offers a more realistic, multi-faceted fruit impression that is essential for high-fidelity apple and berry reconstructions . This sensory depth is what prevents fruit accords from smelling artificial or 'candy-like' .

Odor Profile Complexity
Direct comparison
Sweet, green, fruity, apple, apple skin, strawberry, unripe fruit, waxy pear
Enables realistic fruit reconstructions; avoids artificial candy-like character
Contrast with simpler profiles: hexyl acetate (fruity, herbaceous/pear) and ethyl isovalerate (blueberry). Olfactory evaluation at 100%.
Odor Description Sensory Profile Flavor and Fragrance

Regulatory and Safety Profile for Flavor and Fragrance Use

Hexyl isovalerate possesses a well-defined and favorable safety profile for its intended uses. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that the existing information supports the use of this material for fragrance applications across all evaluated human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, and skin sensitization) [1]. Its GRAS status (FEMA 3500) and listing in 21 CFR 172.515 further confirm its broad acceptance for food flavoring in the US [2]. While many esters share GRAS status, the explicit RIFM safety assessment provides a higher degree of documented regulatory confidence compared to analogs without such a published, multi-endpoint evaluation.

Safety Documentation
Class-level inference
RIFM safety assessment (2022) cleared 7 human health endpoints; FEMA GRAS 3500; 21 CFR 172.515
May streamline compliance reviews for regulated products
Documented multi-endpoint evaluation depth may exceed that of several other common esters lacking a published comprehensive RIFM dossier.
Regulatory Compliance Safety Assessment GRAS

Hexyl Isovalerate (CAS 10032-13-0): Optimal Industrial and Research Application Scenarios


Precision Apple and Unripe Fruit Flavor Reconstruction

Hexyl isovalerate is essential for creating high-fidelity apple, pear, and unripe fruit flavors where the distinct 'green, apple-skin' and waxy notes are required. Its specific odor profile, combining sweet, fruity, and green facets with a characteristic unripe character, allows formulators to achieve a level of naturalism that simpler esters like hexyl acetate cannot provide [1]. It is directly indicated for use in apple, pear, berry, and tropical fruit flavorings for beverages, confectionery, and dairy products at typical usage levels [2].

Top-to-Middle Note Bridge in Fine Fragrance Compositions

In perfumery, the 3-hour substantivity of hexyl isovalerate makes it an ideal material for bridging volatile top notes (citrus, aldehydes) with the heavier heart of a fragrance [1]. It provides a sustained, bright, fruity-green character that adds freshness and lift without the excessive longevity or potential heaviness of longer-lasting esters like hexyl butyrate. This property is crucial for designing modern, dynamic fragrance structures where the evolution of the scent over time is a key performance metric [2].

Analytical Reference Standard for GC-MS Analysis of Natural Products

Due to its natural occurrence in a wide array of fruits (apples, pears, bananas, strawberries, passion fruit) and essential oils (mint, safflower), hexyl isovalerate is an important analytical standard. Its well-characterized Kovats retention indices on common GC columns (e.g., 1243 on DB-5) [1] make it a reliable marker for quality control, authentication, and chemotaxonomic studies of fruit juices, fermented beverages (wine), and essential oils [2]. Its procurement as a high-purity standard (≥98%) is critical for these quantitative applications.

Formulation of Products Requiring a Well-Documented Safety Dossier

For companies operating in stringent regulatory environments (e.g., international fragrance and food ingredient supply), the comprehensive, published RIFM safety assessment for hexyl isovalerate provides a distinct procurement advantage [1]. This multi-endpoint evaluation, covering genotoxicity, skin sensitization, and environmental safety, offers a level of documentation that can simplify internal safety and compliance reviews, potentially accelerating product development and market entry compared to the use of less well-documented alternative esters [2].

Application
Selection Property
Validation Focus
Apple / Unripe Fruit Flavor Reconstruction
Green, apple-skin, and waxy pear odor complexity
Sensory fidelity vs. simpler esters; avoidance of artificial candy-like notes
Fragrance Top-to-Middle Note Bridging
3-hour substantivity at 100%
Temporal scent evolution verification; balance between fleeting top notes and heavier dry-down
GC-MS Analytical Reference Standard
Well-characterized Kovats retention index
Purity and identity confirmation for quantitative analysis of fruit, wine, and essential oils
Products Requiring Documented Safety Dossier
Published RIFM multi-endpoint safety assessment (2022)
Documentation depth for regulatory review; may reduce internal compliance burden

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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